molecular formula C₁₀H₁₆O₄S B028844 d-Camphorsulfonic acid CAS No. 3144-16-9

d-Camphorsulfonic acid

Cat. No. B028844
CAS RN: 3144-16-9
M. Wt: 232.3 g/mol
InChI Key: MIOPJNTWMNEORI-OMNKOJBGSA-N
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Description

Synthesis Analysis

The synthesis of d-camphorsulfonic acid typically involves the sulfonation of camphor with sulfuric acid or chlorosulfonic acid. This process can yield high-purity d-camphorsulfonic acid suitable for use in pharmaceutical and organic synthesis applications. An example of using related sulfonic acids in synthesis is the employment of trifluoromethanesulfonic acid in organic synthesis due to its high protonating power and low nucleophilicity, which facilitates the generation of cationic species from organic molecules for various reactions (Kazakova & Vasilyev, 2017).

Scientific Research Applications

1. Deoxygenation of Sulfoxides

  • Summary of Application: d-Camphorsulfonic acid (D-CSA) is used as an efficient reducing agent for the chemoselective conversion of sulfoxides to sulfides .
  • Methods of Application: The reaction involves the use of D-CSA under metal and additive-free conditions. A variety of sulfoxides such as alkyl–aryl, allyl–aryl, benzyl–aryl, aryl–ethyl sulfoxides have been effectively utilized .
  • Results or Outcomes: The method offers a practical solution for the deoxygenation of sulfoxides, yielding the corresponding reduced products in good to excellent yields under mild conditions .

2. Organocatalyst for Various Organic Transformations

  • Summary of Application: Camphorsulfonic acid is a stable, non-toxic, reusable organocatalyst that can catalyze a variety of organic transformations .
  • Methods of Application: The specific methods of application can vary depending on the type of organic transformation being catalyzed .
  • Results or Outcomes: The use of camphorsulfonic acid as an organocatalyst can lead to the synthesis of various biologically promising heterocyclic compounds .

3. Synthesis of Osanetant

  • Summary of Application: Camphorsulfonic acid is used in the synthesis of osanetant .
  • Methods of Application: The specific methods of application can vary depending on the synthesis process .
  • Results or Outcomes: The use of camphorsulfonic acid in the synthesis process leads to the production of osanetant .

4. Synthesis of Enantiopure Devazepide

  • Summary of Application: 3-bromocamphor-8-sulfonic acid, a derivative of camphorsulfonic acid, is used in the synthesis of enantiopure devazepide .
  • Methods of Application: The specific methods of application can vary depending on the synthesis process .
  • Results or Outcomes: The use of 3-bromocamphor-8-sulfonic acid in the synthesis process leads to the production of enantiopure devazepide .

5. Synthesis of Quinolines

  • Summary of Application: Camphorsulfonic acid is used for the synthesis of quinolines .
  • Methods of Application: The specific methods of application can vary depending on the synthesis process .
  • Results or Outcomes: The use of camphorsulfonic acid in the synthesis process leads to the production of quinolines .

6. Preparation of Active Pharmaceutical Ingredient Trimetaphan Camsilate

  • Summary of Application: Camphor-10-sulfonic acid is involved in the preparation of the active pharmaceutical ingredient trimetaphan camsilate .
  • Methods of Application: The specific methods of application can vary depending on the preparation process .
  • Results or Outcomes: The use of camphor-10-sulfonic acid in the preparation process leads to the production of trimetaphan camsilate .

7. Enhanced Performance of Perovskite Solar Cells

  • Summary of Application: d-Camphorsulfonic acid (CSA) is used to enhance the performance of perovskite solar cells .
  • Methods of Application: Adding CSA, a Lewis base, to the perovskite solution results in the crystallization of larger perovskite grains .
  • Results or Outcomes: The optimal concentration of the additive is 1 mg/mL, which leads to a 20% increase in the power conversion efficiency (PCE) of the cells compared to the reference CSA-free cell .

8. Transglucosidation of Methyl and Ethyl D-Glucopyranosides

  • Summary of Application: Camphor-10-sulfonic acid is involved in the transglucosidation of methyl and ethyl D-glucopyranosides .
  • Methods of Application: The specific methods of application can vary depending on the transglucosidation process .
  • Results or Outcomes: The use of camphor-10-sulfonic acid in the transglucosidation process leads to the production of methyl and ethyl D-glucopyranosides .

9. Synthesis of 10-Iodocamphor

  • Summary of Application: (1S)-(+)-10-Camphorsulfonic acid may be used as a starting material to synthesize 10-iodocamphor .
  • Methods of Application: The specific methods of application can vary depending on the synthesis process .
  • Results or Outcomes: The use of (1S)-(+)-10-Camphorsulfonic acid in the synthesis process leads to the production of 10-iodocamphor .

10. Inducing Chirality in the Conduction Band of Polyaniline

  • Summary of Application: (1S)-(+)-10-Camphorsulfonic acid may be used as a dopant to induce chirality in the conduction band of polyaniline .
  • Methods of Application: The specific methods of application can vary depending on the doping process .
  • Results or Outcomes: The use of (1S)-(+)-10-Camphorsulfonic acid in the doping process leads to the induction of chirality in the conduction band of polyaniline .

7. Enhanced Performance of Perovskite Solar Cells

  • Summary of Application: d-Camphorsulfonic acid (CSA) is used to enhance the performance of perovskite solar cells .
  • Methods of Application: Adding CSA, a Lewis base, to the perovskite solution results in the crystallization of larger perovskite grains .
  • Results or Outcomes: The optimal concentration of the additive is 1 mg/mL, which leads to a 20% increase in the power conversion efficiency (PCE) of the cells compared to the reference CSA-free cell .

8. Transglucosidation of Methyl and Ethyl D-Glucopyranosides

  • Summary of Application: Camphor-10-sulfonic acid is involved in the transglucosidation of methyl and ethyl D-glucopyranosides .
  • Methods of Application: The specific methods of application can vary depending on the transglucosidation process .
  • Results or Outcomes: The use of camphor-10-sulfonic acid in the transglucosidation process leads to the production of methyl and ethyl D-glucopyranosides .

9. Synthesis of 10-Iodocamphor

  • Summary of Application: (1S)-(+)-10-Camphorsulfonic acid may be used as a starting material to synthesize 10-iodocamphor .
  • Methods of Application: The specific methods of application can vary depending on the synthesis process .
  • Results or Outcomes: The use of (1S)-(+)-10-Camphorsulfonic acid in the synthesis process leads to the production of 10-iodocamphor .

10. Inducing Chirality in the Conduction Band of Polyaniline

  • Summary of Application: (1S)-(+)-10-Camphorsulfonic acid may be used as a dopant to induce chirality in the conduction band of polyaniline .
  • Methods of Application: The specific methods of application can vary depending on the doping process .
  • Results or Outcomes: The use of (1S)-(+)-10-Camphorsulfonic acid in the doping process leads to the induction of chirality in the conduction band of polyaniline .

Safety And Hazards

Camphorsulfonic acid is considered hazardous. It causes severe skin burns and eye damage . The safety of d-Camphorsulfonic acid was evaluated by genotoxicity testing and in a subchronic 90-day study in rats. Ames test and in vitro micronucleus test results, either in the absence or the presence of metabolic activation, were negative .

Future Directions

Camphorsulfonic acid is commercially available and has been used in various chemical reactions . Its future directions could involve its continued use as a catalyst in organic synthesis and the exploration of new reactions where it could be used.

Relevant Papers Analyzed

Several papers have been analyzed to provide this comprehensive analysis. These include papers on the safety evaluation of d-Camphorsulfonic acid , its use in the protection of carbonyl compounds , and its use as a catalyst in the synthesis of quinolines .

properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
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InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m1/s1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MIOPJNTWMNEORI-GMSGAONNSA-N
Source PubChem
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Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
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Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C
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Molecular Formula

C10H16O4S
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Related CAS

13867-85-1 (NH4 salt), 27016-31-5 (piperazine salt), 5327-97-9 (Ca salt), 34850-66-3 (Na salt), 83709-15-3 (Al salt)
Record name 10-Camphorsulfonic acid
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DSSTOX Substance ID

DTXSID00883956
Record name (1S,4R)-10-Camphorsulfonic acid
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Molecular Weight

232.30 g/mol
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Physical Description

Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name d-Camphorsulfonic acid
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Vapor Pressure

0.00000007 [mmHg]
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Product Name

d-Camphorsulfonic acid

CAS RN

3144-16-9, 5872-08-2, 76-26-6
Record name Camphorsulfonic acid
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Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-
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Record name 2-oxobornane-10-sulphonic acid
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Record name CAMPHORSULFONIC ACID, (±)-
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Synthesis routes and methods I

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
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Yield
99%

Synthesis routes and methods II

Procedure details

Compound 2 is first treated as described above in Method B, Step 1, to obtain an intermediate phenol dihydropyridine which is then treated with about 0.1-0.3 meq (preferably 0.1 meq) of an acid (toluenesulfonic acid, camphorsulfonic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid; preferably, camphorsulfonic acid) in a solvent such as CH2Cl2, CHCl3, dichloroethane, THF, DME, or mixtures thereof (preferably methylene chloride) at about 25° to 50° C. for about 2-24 hours to obtain compound 1a.
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Synthesis routes and methods III

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
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20 mg
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chondroitin 4-sulfate
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CSA
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Synthesis routes and methods IV

Procedure details

A mixture of cis-4-(4-bromophenoxy)tetrahydrofuran-3-amine (191 g, 0.74 mol) and (1S)-(+)-10-camphorsulfonic acid (154.2 g, 0.66 mol) was dissolved in 2-propanol (2.4 L) and water (100 mL) at reflux. The clear solution was allowed to cool to room temperature over 18 hours, and the resulting crystals were isolated, washed and dried to afford the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (139.2 g, 0.284 mol) with an e.e. (enantiomeric excess) of 85%. Recrystallization from 2-propanol (1.2 L) and water (70 mL) afforded the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine, with an e.e. of 99%. Yield: 113.2 g, 0.23 mol, 31%. 1H NMR (300 MHz, DMSO-d6) δ 0.74 (s, 3H), 1.05 (s, 3H), 1.23 (d, half of AB quartet J=10 Hz, 1H), 1.29 (d, half of AB quartet, J=10 Hz, 1H), 1.76-1.94 (m, 2H), 2.19-2.28 (m, estimated 2H), 2.35 (d, J=14.7 Hz, 1H), 2.66-2.73 (m, estimated 1H), 2.85 (d, J=14.7 Hz, 1H), 3.78-3.84 (m, 2H), 3.96-4.10 (m, 3H), 5.04 (m, 1H), 6.99 (d, J=8.8 Hz, 2H), 7.52 (d, J=9.0 Hz, 2H), 8.23 (br s, 3H). Additional (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (+)-camphorsulfonic acid salt (13.6 g, 27.7 mmol) from another experiment was added and the combined batch (126.8 g, 0.258 mol) was washed with 2N aqueous sodium hydroxide solution and extracted three times with methylene chloride. The organic layers were combined and concentrated in vacuo, affording (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine as a white solid with an e.e. of 99%. Yield: 65.6 g, 0.254 mmol, 98% for neutralization.
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191 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
d-Camphorsulfonic acid
Reactant of Route 2
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Reactant of Route 3
d-Camphorsulfonic acid
Reactant of Route 4
d-Camphorsulfonic acid
Reactant of Route 5
d-Camphorsulfonic acid
Reactant of Route 6
d-Camphorsulfonic acid

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